![molecular formula C9H7ClN2O2 B1592977 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1015609-99-0](/img/structure/B1592977.png)
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Descripción general
Descripción
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the empirical formula C9H7ClN2O2 and a molecular weight of 210.62 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” can be represented by the SMILES stringCOC(=O)c1c(Cl)cnc2[nH]ccc12 . This indicates that the compound contains a pyrrolopyridine core with a chlorine atom at the 5-position and a methyl ester group at the 4-position . Physical And Chemical Properties Analysis
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid substance . Its empirical formula is C9H7ClN2O2 and it has a molecular weight of 210.62 .Aplicaciones Científicas De Investigación
Antibacterial Activity
- A compound related to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate demonstrated antibacterial activity in vitro (Toja et al., 1986).
Agrochemical and Medicinal Compound Preparation
- The synthesis of 5-methoxylated 3-pyrrolin-2-ones, derived from chlorinated pyrrolidin-2-ones, yielded products useful for agrochemical or medicinal compound preparation (Ghelfi et al., 2003).
Preparation of Novel Heterocyclic Compounds
- Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates were synthesized, leading to the preparation of various novel heterocyclic compounds (Krutošíková et al., 2001).
Enantioselective Reductions
- A series of chiral bridged macrocyclic 1,4-dihydropyridines, starting with pyridine-3-5-dicarboxylic acid, were synthesized and examined for their potential in enantioselective reductions of activated carbonyl compounds (Talma et al., 1985).
Functional Rearrangement in Chemical Synthesis
- The reaction of chlorinated pyrrolidin-2-ones with n-propylamine provided a new method for preparing 5-propylimino-pyrrolidin-2-ones, showcasing a unique example of functional rearrangement (Danieli et al., 2004).
Synthesis of α-Aminopyrrole Derivatives
- A synthesis method was developed for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. These compounds demonstrate reactivity useful in the synthesis of various pyrrole-containing products (Galenko et al., 2019).
Photomethylation and Methoxylation
- Studies on the UV-irradiation of methyl 2-pyridinecarboxylate in methanol revealed insights into methylation and methoxylation processes, which are relevant for chemical synthesis (Sugiyama et al., 1981).
Synthesis of 7-Azaindole Derivatives
- 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine served as building blocks for synthesizing 4-substituted 7-azaindole derivatives, useful in chemical and pharmaceutical research (Figueroa‐Pérez et al., 2006).
Herbicidal Applications
- Certain pyrrole dicarboxylates showed varying biological properties, including herbicidal effectiveness, based on their molecular structure and conformation (Andrea et al., 1990).
New Heterocyclic Synthesis
- Research on palladium-catalysed reactions of pyrrolopyrimidine derivatives led to the synthesis of new heterocyclic systems, contributing to advances in chemical synthesis (Tumkevičius & Masevičius, 2004).
Synthesis of Polysubstituted Pyrrolidine Derivatives
- Novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates were synthesized from N-protected α-amino acids. These compounds have potential applications in the construction of functionalized heterocycles (Grošelj et al., 2013).
Methylation of Pyridines
- A catalytic method was developed for the C-3/5 methylation of pyridines, using methanol and formaldehyde, showcasing a novel approach in the field of organic synthesis (Grozavu et al., 2020).
Direcciones Futuras
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” and similar compounds have shown potential in cancer therapy due to their inhibitory activity against FGFR1, 2, and 3 . Therefore, future research could focus on further exploring their therapeutic potential and optimizing their properties for drug development .
Propiedades
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPMPLHLRLOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640162 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
CAS RN |
1015609-99-0 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




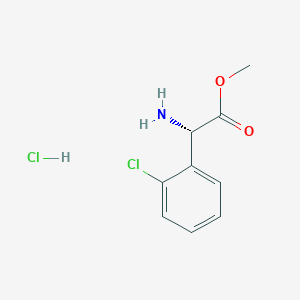

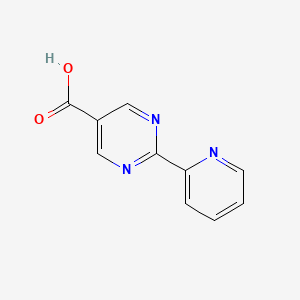



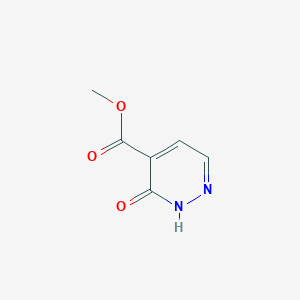



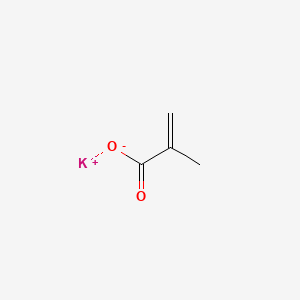
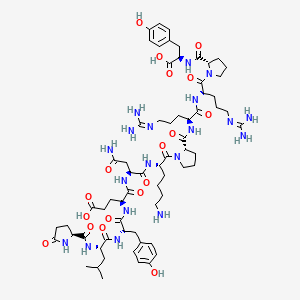
![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)